Propyl 2-chloropropanoate

CAS No.: 1569-03-5

Cat. No.: VC1966370

Molecular Formula: C6H11ClO2

Molecular Weight: 150.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1569-03-5 |

|---|---|

| Molecular Formula | C6H11ClO2 |

| Molecular Weight | 150.6 g/mol |

| IUPAC Name | propyl 2-chloropropanoate |

| Standard InChI | InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3 |

| Standard InChI Key | XVDQGLUGZORASO-UHFFFAOYSA-N |

| SMILES | CCCOC(=O)C(C)Cl |

| Canonical SMILES | CCCOC(=O)C(C)Cl |

Introduction

Chemical Identity and Structure

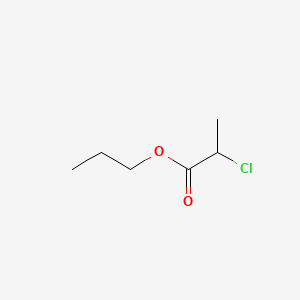

Propyl 2-chloropropanoate, also known as propyl 2-chloropropionate or propionic acid, 2-chloro-, propyl ester, is an organic compound with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.6033 g/mol . It belongs to the class of chlorinated esters, specifically being an ester derived from 2-chloropropanoic acid and propyl alcohol.

The compound features a central carbon atom bonded to a chlorine atom, a methyl group, and a carbonyl group that forms an ester linkage with a propyl chain. The presence of the chlorine atom at the alpha position creates a chiral center, leading to potential stereoisomerism with (R)- and (S)-enantiomers that may exhibit different properties and biological activities.

Table 1: Chemical Identity Parameters

| Parameter | Information |

|---|---|

| Chemical Name | Propyl 2-chloropropanoate |

| Synonyms | Propyl 2-chloropropionate; Propionic acid, 2-chloro-, propyl ester |

| CAS Number | 1569-03-5 |

| Molecular Formula | C₆H₁₁ClO₂ |

| Molecular Weight | 150.6033 g/mol |

| IUPAC Name | propyl 2-chloropropanoate |

| InChI | InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3 |

| InChIKey | XVDQGLUGZORASO-UHFFFAOYSA-N |

Physical and Chemical Properties

Propyl 2-chloropropanoate exists as a colorless liquid under standard conditions and possesses several distinctive physical properties that influence its behavior in chemical reactions and applications.

Physical Properties

The compound demonstrates physical characteristics typical of medium-chain esters with a halogen substitution. Its relatively high boiling point compared to similar-sized non-halogenated esters reflects the influence of the chlorine atom on intermolecular forces.

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Physical State | Colorless liquid | |

| Density | 1.054 g/cm³ | |

| Boiling Point | 167°C at 760 mmHg | |

| Flash Point | 62°C | |

| Refractive Index | 1.423 | |

| Vapor Pressure | 1.74 mmHg at 25°C |

Thermochemical Properties

Thermochemical data for propyl 2-chloropropanoate provides important insights into its energetic properties and stability. The enthalpy of combustion, which represents the energy released when the compound undergoes complete combustion, has been determined experimentally.

Table 3: Thermochemical Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Enthalpy of combustion (liquid) | -3367 ± 3 kJ/mol | Combustion calorimetry | |

| Enthalpy of combustion (liquid) | -3400 kJ/mol | Combustion calorimetry |

Analytical Characterization

Chromatographic Behavior

Gas chromatography has proven to be an effective method for analyzing propyl 2-chloropropanoate. The Kovats' retention indices, which provide standardized retention data, have been determined for the compound on non-polar columns at various temperatures.

Table 4: Kovats' Retention Indices

| Column Type | Active Phase | Temperature (°C) | Retention Index | Reference |

|---|---|---|---|---|

| Capillary | SE-30 | 100 | 932 | |

| Capillary | SE-30 | 120 | 930 | |

| Capillary | SE-30 | 160 | 923 |

These retention indices are valuable for the identification and quantification of propyl 2-chloropropanoate in complex mixtures, demonstrating a slight decrease in retention index with increasing temperature, which is characteristic of many organic compounds.

Spectroscopic Properties

Synthesis and Preparation Methods

General Synthetic Routes

Several synthetic pathways exist for the preparation of propyl 2-chloropropanoate, with the most common methods involving esterification reactions:

-

Esterification of 2-chloropropanoic acid with propyl alcohol, typically catalyzed by acids.

-

Reaction of 2-chloropropionyl chloride with propyl alcohol via nucleophilic acyl substitution.

Stereoselective Synthesis

For applications requiring specific stereoisomers, stereoselective synthesis methods have been developed. One approach involves using optically active lactic acid as a starting material, which is then converted to the desired enantiomer through appropriate chemical transformations.

A patented method describes the preparation of optically active 2-chloropropionyl chloride, which can serve as an intermediate in the synthesis of enantiomerically pure propyl 2-chloropropanoate . The method involves:

-

Reacting optically active lactic acid with an acylating agent (preferably thionyl chloride) under catalyst action (such as pyridine)

-

Controlling reaction temperature (initial addition at 0-5°C, then heating to approximately 60°C)

-

Isolating the product through vacuum distillation

This method yields 2-chloropropionyl chloride with high optical activity, which can be further converted to propyl 2-chloropropanoate by reaction with propyl alcohol .

Applications and Significance

Pharmaceutical Applications

The chiral nature of propyl 2-chloropropanoate, particularly its (R)-enantiomer, makes it valuable in pharmaceutical synthesis. According to research findings, compounds with similar structures are used as intermediates in the production of pharmaceuticals due to their ability to introduce specific stereochemistry into target molecules.

The (2R)-2-chloropropanoate derivative has been studied for its potential applications in drug development, where stereospecific molecular architecture is crucial for therapeutic efficacy. The compound's reactivity profile makes it suitable for further functionalization to build more complex pharmaceutical structures.

Agricultural Applications

In agricultural chemistry, 2-chloropropionic acid esters including propyl 2-chloropropanoate serve as important raw materials for the synthesis of pesticides . The compound's structure, featuring both an ester group and a reactive chlorine atom, allows for versatile chemical transformations leading to various agrochemical products.

Chemical Intermediate

Beyond its direct applications, propyl 2-chloropropanoate functions as a valuable building block in organic synthesis. The presence of the chlorine atom at the alpha position creates an electrophilic center that can undergo various nucleophilic substitution reactions, leading to diverse molecular structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume